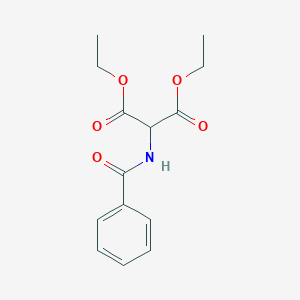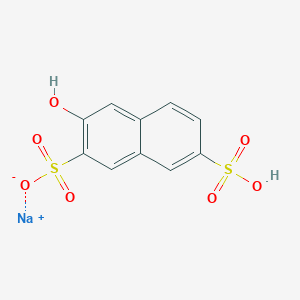
Sodium 3-hydroxy-2,7-naphthalenedisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-hydroxy-2,7-naphthalenedisulfonate (SND) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. SND is a water-soluble compound that is commonly used in various laboratory experiments, particularly in the field of biochemistry and molecular biology.
Wissenschaftliche Forschungsanwendungen
Sodium 3-hydroxy-2,7-naphthalenedisulfonate has numerous scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a buffer in biochemical assays, as it helps to maintain the pH of the solution. Sodium 3-hydroxy-2,7-naphthalenedisulfonate is also used as a dye in electrophoresis, where it helps to visualize DNA and RNA molecules. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Sodium 3-hydroxy-2,7-naphthalenedisulfonate is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules. Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to interact with DNA and RNA molecules, as well as with proteins. The compound is also known to have antioxidant properties, which may contribute to its mechanism of action.
Biochemische Und Physiologische Effekte
Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have various biochemical and physiological effects, particularly in vitro. The compound has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation in vitro. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Sodium 3-hydroxy-2,7-naphthalenedisulfonate in lab experiments is its water solubility, which makes it easy to work with. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is relatively inexpensive and readily available. However, one of the limitations of using Sodium 3-hydroxy-2,7-naphthalenedisulfonate is that it can be toxic in high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research involving Sodium 3-hydroxy-2,7-naphthalenedisulfonate. One potential area of research is the development of new pharmaceuticals and agrochemicals using Sodium 3-hydroxy-2,7-naphthalenedisulfonate as a starting material. Additionally, further research is needed to fully understand the mechanism of action of Sodium 3-hydroxy-2,7-naphthalenedisulfonate and its potential applications in various fields. Finally, more research is needed to determine the safety and toxicity of Sodium 3-hydroxy-2,7-naphthalenedisulfonate in various concentrations and applications.
Conclusion
In conclusion, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is a unique chemical compound that has numerous scientific research applications. It is commonly used as a buffer in biochemical assays, as a dye in electrophoresis, and in the synthesis of various organic compounds. Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation. While there are limitations to using Sodium 3-hydroxy-2,7-naphthalenedisulfonate in lab experiments, its water solubility and availability make it a valuable tool for researchers in various fields.
Synthesemethoden
Sodium 3-hydroxy-2,7-naphthalenedisulfonate can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2,7-naphthalenedisulfonic acid with sodium hydroxide. The reaction results in the formation of a sodium salt of the compound, which is then purified through recrystallization. The final product is a white crystalline powder that is highly soluble in water.
Eigenschaften
CAS-Nummer |
15883-57-5 |
|---|---|
Produktname |
Sodium 3-hydroxy-2,7-naphthalenedisulfonate |
Molekularformel |
C10H7NaO7S2 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
sodium;3-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O7S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
HIDQFDQPFRGEAF-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Kanonische SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Andere CAS-Nummern |
16239-14-8 15883-57-5 |
Verwandte CAS-Nummern |
148-75-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



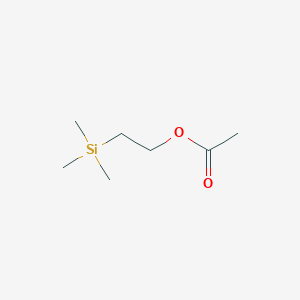

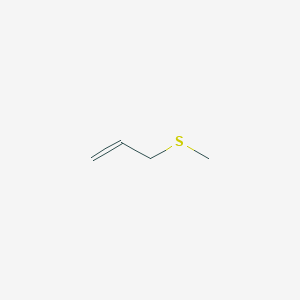
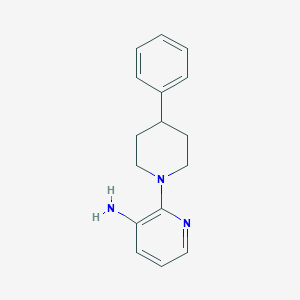
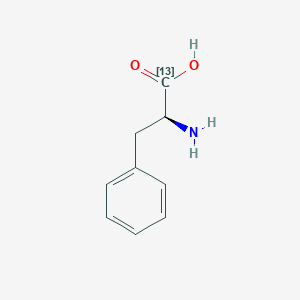
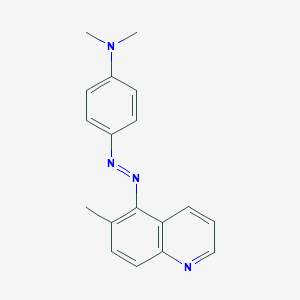

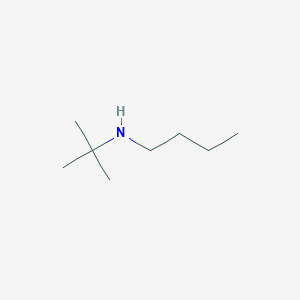
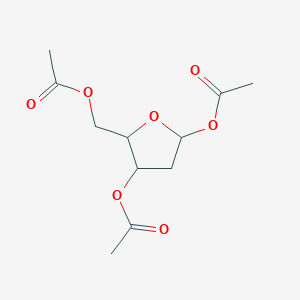
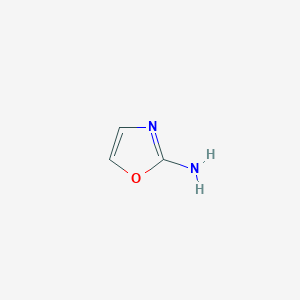
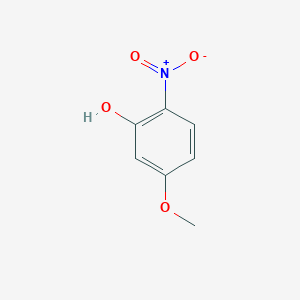
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
